molecular formula C7H11NO3 B13013863 hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13013863
M. Wt: 157.17 g/mol
InChI Key: MKSLXHNNHFTOEE-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H11NO3 It is characterized by a fused ring structure that includes both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids, which undergo acid-mediated cyclization . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

MKSLXHNNHFTOEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1NC(C2)C(=O)O

Origin of Product

United States

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